Pectolinarina

Descripción general

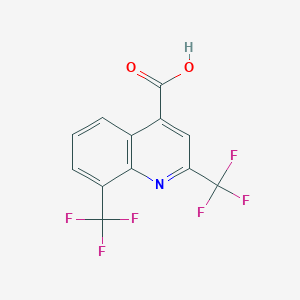

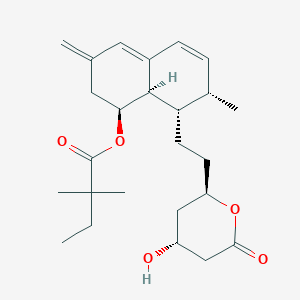

Descripción

La pectolinarina es una flavona glicosilada que pertenece a la subclase de los flavonoides. Se aisló por primera vez de la hierba medicinal Linaria vulgaris, que se utiliza en la medicina tradicional china. La this compound ha atraído una atención significativa debido a su presencia en varias plantas medicinales y sus notables actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias, antidiabéticas y antitumorales .

Aplicaciones Científicas De Investigación

La pectolinarina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizada como un compuesto marcador en el análisis cuantitativo de extractos vegetales.

Biología: Estudiada por sus propiedades antioxidantes y antiinflamatorias en modelos celulares.

Medicina: Investigada por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer, la diabetes y los trastornos neurodegenerativos.

Industria: Utilizada en el desarrollo de alimentos funcionales y nutracéuticos debido a sus propiedades que promueven la salud

Mecanismo De Acción

La pectolinarina ejerce sus efectos a través de varios objetivos y vías moleculares. Elimina las especies reactivas de oxígeno (ROS) y reduce el estrés oxidativo al modular la expresión de enzimas antioxidantes como el factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2) y la hemo oxigenasa 1 (HO-1). Además, la this compound inhibe las vías inflamatorias al regular a la baja la expresión de la ciclooxigenasa-2 (COX-2) y la sintetasa inducible de óxido nítrico (iNOS). Estos mecanismos contribuyen a sus efectos protectores contra el estrés oxidativo y la inflamación .

Análisis Bioquímico

Biochemical Properties

Pectolinarin has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have a high cytotoxic effect on lung carcinoma (COR-L23), colorectal adenocarcinoma (Caco-2), and amelanotic melanoma (C32) cell lines . Moreover, it has been shown to scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner .

Cellular Effects

Pectolinarin has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly increase cell viability while reducing ROS production and LDH release in the hydrogen peroxide (H2O2)-induced control group . Moreover, it has been reported to inhibit the adhesion of bacteria to human urinary bladder cancer T24 cells .

Molecular Mechanism

Pectolinarin exerts its effects at the molecular level through various mechanisms. It has been found to recover protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of the oxidative stress, inflammation, and apoptosis pathways . These include nuclear factor erythroid 2-related factor 2 (Nrf2), kelch-like ECH-associated protein (Keap1), anti-heme oxygenase 1 (HO-1), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), B-cell lymphoma-2 (Bcl-2) protein, and Bcl-2-associated X protein (Bax) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pectolinarin have been observed to change over time. It has been reported that Pectolinarin can enhance endothelial cell migration, proliferation, and the expression of angiogenesis-related genes over time . Moreover, it has been found to demonstrate remarkable antioxidant ability, capable of counteracting the detrimental effects of reactive oxygen species (ROS) .

Dosage Effects in Animal Models

In animal models, the effects of Pectolinarin have been found to vary with different dosages. It has been reported that Pectolinarin at a dose of 25 mg/kg was more efficient in alleviating biochemical parameters than Pectolinarin at a dose of 50 mg/kg . This might be due to the side effects of increased dosage as cytotoxicity effects of Pectolinarin have been reported .

Metabolic Pathways

Pectolinarin is involved in various metabolic pathways. It has been found to attenuate LPS-challenged liver and kidney stress through regulating the arachidonic acid metabolism and glutathione synthesis pathways .

Transport and Distribution

It has been found to reduce the lipid contents in vitro , suggesting that it might be involved in lipid transport and distribution.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pectolinarina se puede sintetizar mediante la glicosilación de su aglicona, pectolinarigenina. El proceso implica la conjugación de pectolinarigenina con una parte de azúcar, típicamente utilizando métodos enzimáticos o químicos. Las condiciones de reacción a menudo incluyen el uso de donantes de glicósidos y catalizadores para facilitar el proceso de glicosilación .

Métodos de producción industrial

La producción industrial de this compound típicamente implica la extracción y purificación de fuentes vegetales como Cirsium japonicum. El proceso incluye el enriquecimiento con resina macroporosa seguido de la separación por cromatografía líquida de alto rendimiento preparativa (HPLC). Este método asegura una alta pureza del compuesto, haciéndolo adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

La pectolinarina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: La this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para asegurar rendimientos óptimos .

Productos principales

Los principales productos formados a partir de las reacciones de la this compound incluyen sus formas oxidadas y reducidas, así como derivados sustituidos. Estos productos conservan la estructura central de la flavona mientras exhiben actividades biológicas modificadas .

Comparación Con Compuestos Similares

La pectolinarina es similar a otros flavonoides como la quercetina, el kaempferol y la escutelarina. Es única debido a su patrón de glicosilación específico y la presencia de grupos metoxi en las posiciones 4’ y 6. Esta singularidad estructural contribuye a sus distintas actividades biológicas y la convierte en un compuesto valioso para diversas aplicaciones .

Lista de compuestos similares

- Quercetina

- Kaempferol

- Escutelarina

- Linarina (similar en estructura química)

La estructura única de la this compound y sus diversas actividades biológicas la convierten en un compuesto de gran interés en la investigación científica y las aplicaciones industriales.

Propiedades

IUPAC Name |

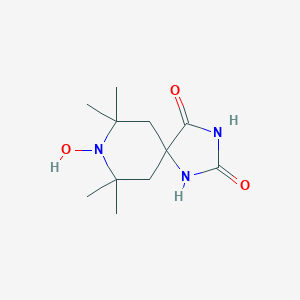

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXQKCCELUKXOE-CBBZIXHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951590 | |

| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28978-02-1 | |

| Record name | Pectolinarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28978-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectolinarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PECTOLINAROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)

![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)